molecular formula C17H27N3O3 B2761423 N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 876532-99-9

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2761423
CAS No.: 876532-99-9
M. Wt: 321.421
InChI Key: JQXNPSCJRVCOHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide” is a complex organic compound . It contains a total of 69 bonds, including 32 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 tertiary amide (aliphatic), 1 urea (-thio) derivative, and 1 imide (-thio) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 69 bonds . It contains a variety of functional groups, including a tertiary amide, a urea derivative, and an imide . The compound also features a five-membered ring and three six-membered rings .

Scientific Research Applications

Synthesis and Theoretical Studies

One study developed an intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide to produce novel derivatives including N-cyclohexyl-3-(aryl)-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides in good to excellent yields. This represents the first report of such a reaction involving gabapentin and isocyanide. Theoretical studies within this research also indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).

Antimicrobial and Antihypertensive Activity

Another study synthesized a series of N-cyclohexylidene-N-phenylamines derivatives, exploring their antibacterial, antifungal, and nematicidal activities. This indicates potential biological applications of such compounds (Srinivas et al., 2008).

Additionally, research on the synthesis and evaluation of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity demonstrates the potential medicinal value of structurally similar compounds, offering insights into their pharmacological applications (Caroon et al., 1981).

Conformational and Structural Analysis

Conformational characteristics of opioid kappa-receptor agonists have been studied, including the crystal structure analysis of similar diazaspiro decane derivatives. Such studies provide valuable insights into the molecular configuration and potential interaction mechanisms of these compounds with biological targets (Doi et al., 1990).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12-7-5-6-10-17(12)15(22)20(16(23)19-17)11-14(21)18-13-8-3-2-4-9-13/h12-13H,2-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXNPSCJRVCOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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